molecular formula C19H22Cl3NO4 B12290077 Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate

Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate

Cat. No.: B12290077
M. Wt: 434.7 g/mol
InChI Key: CPHGBHOTGMYPHH-UHFFFAOYSA-N
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Description

Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in organic synthesis and various scientific research applications due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethyl chloroformate with an amine to form the trichloroethoxycarbonyl (Troc) protected amine . This intermediate is then reacted with ethyl 1-phenylcyclohex-3-ene-1-carboxylate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate involves its ability to act as a protecting group for amines, thiols, and alcohols. The trichloroethoxycarbonyl group can be selectively cleaved under specific conditions, allowing for controlled deprotection and subsequent reactions . This compound interacts with molecular targets through covalent bonding, influencing various biochemical pathways .

Properties

Molecular Formula

C19H22Cl3NO4

Molecular Weight

434.7 g/mol

IUPAC Name

ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3

InChI Key

CPHGBHOTGMYPHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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